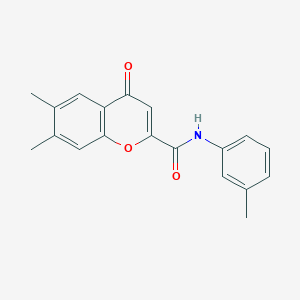

6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15298267

Molecular Formula: C19H17NO3

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17NO3 |

|---|---|

| Molecular Weight | 307.3 g/mol |

| IUPAC Name | 6,7-dimethyl-N-(3-methylphenyl)-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C19H17NO3/c1-11-5-4-6-14(7-11)20-19(22)18-10-16(21)15-8-12(2)13(3)9-17(15)23-18/h4-10H,1-3H3,(H,20,22) |

| Standard InChI Key | PSDQTFFHQAEKTP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |

Introduction

Overview of the Compound

6,7-Dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse pharmacological activities. Chromenes are heterocyclic compounds with a fused benzopyran structure, and their derivatives have been explored for applications in medicinal chemistry, particularly for anticancer, antifungal, and anti-inflammatory properties .

Biological Activities and Applications

Chromene derivatives, including compounds similar to 6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, have been widely studied for their therapeutic potential:

-

Anticancer Activity:

-

Anti-inflammatory Properties:

-

Antifungal Potential:

Synthesis Pathway

The synthesis of compounds like 6,7-dimethyl-N-(3-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multistep reactions:

-

Formation of the Chromenone Core:

-

A condensation reaction between salicylaldehyde derivatives and β-ketoesters under acidic or basic conditions forms the chromenone skeleton.

-

-

Functionalization at Position 2:

-

Introduction of the carboxylic acid group at position 2 is achieved through selective oxidation or esterification.

-

-

Amide Coupling Reaction:

-

The carboxylic acid is converted into an amide by reacting with an amine derivative (e.g., 3-methylaniline), often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

-

Research Findings on Related Compounds

Studies on structurally similar chromene derivatives provide insights into potential activities:

-

Substitutions at positions 6 and 7 significantly enhance anticancer activity by improving lipophilicity and receptor interactions .

-

Amide functionalization has been shown to improve stability and bioavailability in vivo .

-

Methyl substitutions on the phenyl ring increase selectivity toward specific enzyme targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume